methyl 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate
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Overview
Description
Methyl 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate is an intriguing compound in organic chemistry. Its structure, featuring a thiazolidinone ring fused to a chlorophenyl group, suggests potential biological activity and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound is often synthesized via a multistep reaction. One common method involves the condensation of 4-chlorobenzaldehyde with thiosemicarbazide, followed by cyclization with chloroacetic acid to form the thiazolidinone ring. The final step involves esterification of the carboxyl group with methanol under acidic conditions.
Industrial Production Methods
Industrial production scales these steps using continuous flow chemistry, which optimizes the reaction conditions for yield and purity. Key parameters include maintaining optimal temperatures, pressures, and pH levels, with the use of catalysts to increase reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of reactions, including:
Oxidation: : Can lead to the formation of sulfoxides and sulfones.
Reduction: : Leads to the removal of the carbonyl group.
Substitution: : Particularly electrophilic aromatic substitution on the phenyl ring.
Common Reagents and Conditions
Oxidation: : Use of hydrogen peroxide or peracids.
Reduction: : Employing reducing agents like sodium borohydride.
Substitution: : Various electrophiles can be introduced using reagents like halogens or nitrating agents.
Major Products Formed
Oxidation: : Sulfoxides and sulfones.
Reduction: : Reduced thiazolidinones.
Substitution: : Halogenated or nitrated thiazolidinones.
Scientific Research Applications
Methyl 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate has extensive applications in scientific research:
Chemistry: : As an intermediate in synthesizing more complex molecules.
Biology: : Investigated for its potential as an enzyme inhibitor.
Medicine: : Explored for its antimicrobial and antitumor activities.
Industry: : Used in the development of novel materials with specific properties.
Mechanism of Action
Mechanism of Effects
The compound's biological activity often involves interactions with enzymes and receptors, disrupting normal cellular processes. Its structure allows it to bind to active sites of enzymes, inhibiting their activity.
Molecular Targets and Pathways
Primary targets include enzymes involved in DNA replication and repair, making it a candidate for anticancer research. It can also interact with microbial enzymes, providing a basis for its antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate
Methyl 3-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate
Properties
IUPAC Name |
methyl 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3S2/c1-19-12(17)6-7-16-13(18)11(21-14(16)20)8-9-2-4-10(15)5-3-9/h2-5,8H,6-7H2,1H3/b11-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLVCEWYNAXQRF-FLIBITNWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1C(=O)C(=CC2=CC=C(C=C2)Cl)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CCN1C(=O)/C(=C/C2=CC=C(C=C2)Cl)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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